N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C19H19N5O2S. This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-11-24-18(14-7-9-20-10-8-14)22-23-19(24)27-13-17(25)21-15-5-4-6-16(12-15)26-2/h3-10,12H,1,11,13H2,2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBHXNQJCSHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is with a complex structure that includes a methoxyphenyl group and a triazole moiety. The presence of sulfur in its structure suggests potential for various chemical interactions, making it a candidate for further biological evaluations.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit potent antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that derivatives with similar structures often demonstrate enhanced activity compared to standard antibiotics, suggesting that this compound may also possess significant antimicrobial potential .
Anticancer Properties
The triazole moiety is frequently associated with anticancer activity. Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that triazole derivatives can act as inhibitors of specific kinases involved in cancer progression .
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds with triazole structures can exhibit anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs .
Case Study 1: Antimicrobial Evaluation
In a study published in Medicinal Chemistry Research, researchers synthesized several triazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting the potential of compounds like this compound in treating infections .
Case Study 2: Anticancer Activity
A research article detailed the synthesis of triazole-based compounds and their evaluation against various cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range against breast cancer cells. This suggests that modifications to the triazole framework could enhance anticancer efficacy .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
- 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide
- 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide
Uniqueness
What sets N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 410.5 g/mol. The structure includes a methoxyphenyl group, a triazole moiety, and a sulfanyl linkage, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole scaffolds. Triazoles are known for their broad-spectrum activity against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL | |
| Compound B | Escherichia coli | 32 µg/mL | |
| Compound C | Mycobacterium tuberculosis | ≤21.25 µM |
Antiviral Activity
The antiviral potential of heterocyclic compounds has been extensively studied. The presence of the triazole ring is particularly noteworthy as it has been linked to inhibition of viral replication mechanisms. For example, certain derivatives have shown promising results against herpes simplex virus (HSV) and other viral strains.
Case Study: Antiviral Efficacy
In a recent study, derivatives similar to this compound were tested for their ability to inhibit HSV replication in vitro. The results indicated that some compounds could reduce viral load by over 90% at concentrations as low as 50 µM with minimal cytotoxicity (CC50 > 600 µM) .
The mechanism by which this compound exerts its biological effects may involve interference with nucleic acid synthesis or disruption of viral entry into host cells. Further research is required to elucidate these pathways fully.
Cytotoxicity Assessment
Cytotoxicity is a crucial factor in evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit potent antimicrobial and antiviral activities, they also need to be assessed for cytotoxic effects on human cell lines.
Table 2: Cytotoxicity Data for Selected Compounds
Q & A
Basic: What synthetic methodologies are employed to prepare N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer:
The compound is synthesized via multi-step reactions involving:
Alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH, followed by purification via recrystallization from ethanol .
Reflux conditions (150°C, 5 hours) using pyridine and zeolite (Y-H) as catalysts to facilitate cyclization and coupling of intermediates .
Structural confirmation through elemental analysis, NMR, and mass spectrometry to ensure purity and correct functional group incorporation .
Basic: What analytical techniques are critical for characterizing this compound's structure and purity?
Answer:
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography using programs like SHELXL for single-crystal structure determination, enabling precise bond-length and angle analysis .
- HPLC (with UV detection) to assess purity (>95%) and identify byproducts .
Advanced: How can experimental design (DoE) optimize the synthesis of this compound?
Answer:
Researchers can employ Design of Experiments (DoE) to systematically optimize reaction parameters:
- Variables: Temperature, catalyst concentration, and reflux time.
- Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
- Statistical software (e.g., Minitab, JMP) models interactions between variables, reducing trial runs and resource expenditure .
Advanced: How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced bioactivity?
Answer:
Analog synthesis: Modify substituents (e.g., methoxy group on phenyl, prop-2-en-1-yl on triazole) and test antiproliferative/anti-exudative activity .
In vivo models: Use rat formalin-induced edema assays to quantify anti-exudative effects, correlating substituent hydrophobicity with activity .
Computational docking: Predict binding affinities to targets like cyclooxygenase (COX) or kinases using software such as AutoDock .
Basic: What biological assays are suitable for evaluating this compound's therapeutic potential?
Answer:
- Antiproliferative activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 μM) .
- Anti-inflammatory effects: Carrageenan-induced paw edema in rats, measuring exudate volume reduction .
- Dose-response analysis: EC50/IC50 calculations to compare potency with reference drugs (e.g., indomethacin) .
Advanced: How can researchers resolve contradictions in reported biological data for this compound?
Answer:
- Orthogonal assays: Validate activity using independent methods (e.g., Western blotting alongside MTT assays).
- Purity verification: Reanalyze compound batches via HPLC and elemental analysis to rule out impurities .
- Standardized protocols: Replicate studies under controlled conditions (e.g., cell passage number, animal strain) to minimize variability .
Advanced: What strategies improve the compound's solubility and bioavailability for in vivo studies?
Answer:
- Salt formation: React with HCl or sodium to enhance aqueous solubility.
- Nanoparticle encapsulation: Use PLGA or liposomes to improve bioavailability and target-specific delivery.
- LogP optimization: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity while maintaining activity .
Basic: How is the compound's stability assessed under varying storage conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
